molecular formula C6HBr2Cl2F B13099042 2,4-Dibromo-3,6-dichlorofluorobenzene CAS No. 1160574-63-9

2,4-Dibromo-3,6-dichlorofluorobenzene

Cat. No.: B13099042
CAS No.: 1160574-63-9
M. Wt: 322.78 g/mol
InChI Key: IXZJIALQMVUMIN-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dichlorofluorobenzene: is an organic compound with the molecular formula C₆HBr₂Cl₂F and a molecular weight of 322.78 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method is the bromination and chlorination of fluorobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, and the halogenating agents, bromine and chlorine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3,6-dichlorofluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

2,4-Dibromo-3,6-dichlorofluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-dichlorofluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

  • 2,4-Dibromo-3,6-dichlorobenzene

Properties

CAS No.

1160574-63-9

Molecular Formula

C6HBr2Cl2F

Molecular Weight

322.78 g/mol

IUPAC Name

1,3-dibromo-2,5-dichloro-4-fluorobenzene

InChI

InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)4(8)5(2)10/h1H

InChI Key

IXZJIALQMVUMIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)F)Cl

Origin of Product

United States

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